molecular formula C5H11ClHgN2O2 B1203542 Chlormerodrin hg-203

Chlormerodrin hg-203

Cat. No. B1203542
M. Wt: 369.58 g/mol
InChI Key: BJFGVYCULWBXKF-NGAFWABFSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Chlormerodrin ((203)Hg) is chlormerodrin containing the radioactive isotope (203)Hg. It was formerly used as a diagnostic aid in determination of renal function. It has a role as a radioactive imaging agent. It is a chlormerodrin and an isotopically modified compound.

Scientific Research Applications

Brain Imaging Applications

Chlormerodrin hg-203 has been utilized in brain imaging, particularly in the detection of intracranial neoplasms through scintiscanning. A study revealed that a radioactive mercury compound, chlormerodrin Hg 203, was effective in detecting intracranial tumors with a positive localization rate of 77%. The agent's clinical reliability was compared favorably with chlormerodrin Hg 197, and factors like size, location, and vascularity of the lesion played a significant role in detection. Meningiomas and gliomas were detected with high frequency, demonstrating the compound's potential in neuro-oncological diagnostics (Overton, Snodgrass, & Haynie, 2016).

Industrial Applications

Chlormerodrin hg-203 has also been employed in industrial settings. For instance, it was used to determine mercury inventories in large electrochemical process cells in the chlorine industry through isotopic dilution. The method proved to be safe, with non-detectable releases to the work environment and controlled personnel exposures during plant operations. This application underscores the compound's utility in environmental monitoring and industrial hygiene (Martin & Lee, 2001).

properties

Product Name

Chlormerodrin hg-203

Molecular Formula

C5H11ClHgN2O2

Molecular Weight

369.58 g/mol

IUPAC Name

[3-(carbamoylamino)-2-methoxypropyl]-chloro(203Hg)mercury-203

InChI

InChI=1S/C5H11N2O2.ClH.Hg/c1-4(9-2)3-7-5(6)8;;/h4H,1,3H2,2H3,(H3,6,7,8);1H;/q;;+1/p-1/i;;1+2

InChI Key

BJFGVYCULWBXKF-NGAFWABFSA-M

Isomeric SMILES

COC(CNC(=O)N)C[203Hg]Cl

Canonical SMILES

COC(CNC(=O)N)C[Hg]Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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